molecular formula C17H20N2O4S B5096027 ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B5096027
M. Wt: 348.4 g/mol
InChI Key: LQKSATKHZVVMIR-UHFFFAOYSA-N
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Description

Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a phenoxybutanoyl group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[2-(4-phenoxybutanoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-22-16(21)11-13-12-24-17(18-13)19-15(20)9-6-10-23-14-7-4-3-5-8-14/h3-5,7-8,12H,2,6,9-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSATKHZVVMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenoxybutanoyl Group: This step involves the acylation of the thiazole ring with 4-phenoxybutanoyl chloride in the presence of a base like pyridine.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. Continuous-flow systems allow for better control over reaction conditions and can lead to higher purity and selectivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxybutanoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties

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